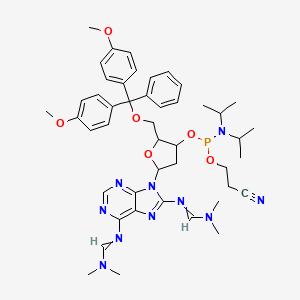![molecular formula C36H61N3O14 B14103826 (4Z)-cyclooct-4-en-1-yl N-{29-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl}carbamate](/img/structure/B14103826.png)
(4Z)-cyclooct-4-en-1-yl N-{29-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCO-PEG9-maleimide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to facilitate the conjugation of trans-cyclooctene (TCO) moieties to thiol-containing biomolecules, such as antibodies and peptides. The maleimide group in TCO-PEG9-maleimide specifically reacts with thiols to form stable thioether bonds, making it a valuable tool in bioconjugation and chemical biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG9-maleimide involves the conjugation of a TCO moiety to a PEG linker, which is then functionalized with a maleimide group. The general synthetic route includes the following steps:
PEGylation: The PEG linker is synthesized by polymerizing ethylene glycol units.
TCO Conjugation: The TCO moiety is attached to the PEG linker through a carbamate bond.
Maleimide Functionalization: The maleimide group is introduced to the PEG-TCO conjugate via a reaction with maleic anhydride or a similar reagent
Industrial Production Methods
Industrial production of TCO-PEG9-maleimide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling the temperature, pH, and reaction time to achieve efficient conjugation and functionalization .
Analyse Chemischer Reaktionen
Types of Reactions
TCO-PEG9-maleimide primarily undergoes the following types of reactions:
Click Chemistry: The TCO moiety participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azides.
Thiol-Maleimide Reaction: The maleimide group reacts with thiols to form stable thioether bonds
Common Reagents and Conditions
Reagents: Azides, thiols, maleic anhydride.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures (25-37°C) and at neutral to slightly basic pH (6.5-7.5)
Major Products
Wissenschaftliche Forschungsanwendungen
TCO-PEG9-maleimide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and imaging of biomolecules, enabling the study of biological processes.
Medicine: Employed in the development of PROTACs for targeted protein degradation, offering potential therapeutic applications.
Industry: Utilized in the production of diagnostic agents and drug delivery systems .
Wirkmechanismus
The mechanism of action of TCO-PEG9-maleimide involves its ability to form stable covalent bonds with thiol groups on biomolecules. The maleimide group reacts with thiols to form thioether bonds, while the TCO moiety can participate in SPAAC reactions with azides. This dual reactivity allows for the selective and efficient conjugation of TCO-PEG9-maleimide to target molecules, facilitating their labeling, imaging, or degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TCO-PEG3-maleimide: A shorter PEG linker variant with similar reactivity.
TCO-PEG4-succinimidyl ester: Another PEG-based linker with a succinimidyl ester functional group.
Dibenzocyclooctyne-PEG4-maleimide: A similar compound with a dibenzocyclooctyne moiety instead of TCO .
Uniqueness
TCO-PEG9-maleimide stands out due to its longer PEG linker, which provides greater flexibility and solubility. This makes it particularly useful for applications requiring the conjugation of large biomolecules or those in aqueous environments .
Eigenschaften
Molekularformel |
C36H61N3O14 |
|---|---|
Molekulargewicht |
759.9 g/mol |
IUPAC-Name |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H61N3O14/c40-33(10-13-39-34(41)8-9-35(39)42)37-11-14-44-16-18-46-20-22-48-24-26-50-28-30-52-31-29-51-27-25-49-23-21-47-19-17-45-15-12-38-36(43)53-32-6-4-2-1-3-5-7-32/h1-2,8-9,32H,3-7,10-31H2,(H,37,40)(H,38,43) |
InChI-Schlüssel |
TZGDGNPQUCQZSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103743.png)
![8-(3-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14103745.png)
![1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103757.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxybenzyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103760.png)

![N-(3-methylbenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14103769.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14103776.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B14103784.png)
![1-{4-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B14103787.png)
![1-(3-Chlorophenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103793.png)
![N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide](/img/structure/B14103794.png)
![9-(3,4-dimethylphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103809.png)
![7-Chloro-2-[3-(diethylamino)propyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103825.png)
![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14103832.png)
